Eicosapentaenoyl 1-Propanol-2-amide
Eicosapentaenoyl 1-Propanol-2-amide
Monoacylglycerols (MAGs) of ω-3 polyunsaturated fatty acids have diverse physiological and health effects. In particular, MAGs containing docosahexaenoic acid or eicosapentaenoic acid (EPA; Item No. 90110) have anti-proliferative properties against colon and lung cancer cell lines. Eicosapentaenoyl 1-propanol-2-amide is an EPA-containing MAG amide analog that inhibits the growth of human lung carcinoma A549 cells, producing 98.4% growth inhibition when applied at 3 µM. It is an analog of eicosapentaenoyl ethanolamide, a natural N-acylethanolamide that impacts aging and inflammation.
Brand Name:
Vulcanchem
CAS No.:
1638355-66-4
VCID:
VC0103917
InChI:
InChI=1S/C23H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h4-5,7-8,10-11,13-14,16-17,22,25H,3,6,9,12,15,18-21H2,1-2H3,(H,24,26)/b5-4-,8-7-,11-10-,14-13-,17-16-
SMILES:
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
Molecular Formula:
C23H37NO2
Molecular Weight:
359.554
Eicosapentaenoyl 1-Propanol-2-amide
CAS No.: 1638355-66-4
Cat. No.: VC0103917
Molecular Formula: C23H37NO2
Molecular Weight: 359.554
* For research use only. Not for human or veterinary use.
Specification
| Description | Monoacylglycerols (MAGs) of ω-3 polyunsaturated fatty acids have diverse physiological and health effects. In particular, MAGs containing docosahexaenoic acid or eicosapentaenoic acid (EPA; Item No. 90110) have anti-proliferative properties against colon and lung cancer cell lines. Eicosapentaenoyl 1-propanol-2-amide is an EPA-containing MAG amide analog that inhibits the growth of human lung carcinoma A549 cells, producing 98.4% growth inhibition when applied at 3 µM. It is an analog of eicosapentaenoyl ethanolamide, a natural N-acylethanolamide that impacts aging and inflammation. |
|---|---|
| CAS No. | 1638355-66-4 |
| Molecular Formula | C23H37NO2 |
| Molecular Weight | 359.554 |
| IUPAC Name | (5Z,8Z,11Z,14Z,17Z)-N-(1-hydroxypropan-2-yl)icosa-5,8,11,14,17-pentaenamide |
| Standard InChI | InChI=1S/C23H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h4-5,7-8,10-11,13-14,16-17,22,25H,3,6,9,12,15,18-21H2,1-2H3,(H,24,26)/b5-4-,8-7-,11-10-,14-13-,17-16- |
| Standard InChI Key | XOYVLIGJHWVUFH-JEBPEJKESA-N |
| SMILES | CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
| Appearance | Assay:≥98%A solution in ethanol |
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